NU1025

Catalog No.
S548576
CAS No.
90417-38-2
M.F
C9H8N2O2
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NU1025

CAS Number

90417-38-2

Product Name

NU1025

IUPAC Name

8-hydroxy-2-methyl-3H-quinazolin-4-one

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c1-5-10-8-6(9(13)11-5)3-2-4-7(8)12/h2-4,12H,1H3,(H,10,11,13)

InChI Key

YJDAOHJWLUNFLX-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=C2O)C(=O)N1

Solubility

Soluble to 100 mM in 1eq. NaOH and to 100 mM in DMSO

Synonyms

NU-1025; NU1025; NU 1025.

Canonical SMILES

CC1=NC2=C(C=CC=C2O)C(=O)N1

Isomeric SMILES

CC1=NC(=O)C2=C(N1)C(=CC=C2)O

Description

The exact mass of the compound 8-Hydroxy-2-methylquinazolin-4(3H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble to 100 mM in 1eq. NaOH and to 100 mM in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potentiation of Anti-Cancer Agent Cytotoxicity

Specific Scientific Field: Cancer Research

Comprehensive and Detailed Summary of the Application: NU1025 has been evaluated for its ability to potentiate the cytotoxicity of a panel of mechanistically diverse anti-cancer agents in L1210 cells . It has been found to enhance the cytotoxicity of the DNA-methylating agent MTIC, gamma-irradiation, and bleomycin .

Detailed Description of the Methods of Application or Experimental Procedures: The effects of NU1025 were evaluated by exposing L1210 cells to the compound along with various anti-cancer agents. The cytotoxicity of these agents was then assessed in the presence of NU1025 .

Thorough Summary of the Results or Outcomes Obtained: NU1025 enhanced the cytotoxicity of the DNA-methylating agent MTIC, gamma-irradiation, and bleomycin by 3.5-, 1.4-, and 2-fold respectively .

Potentiation of Topoisomerase Inhibitors

Specific Scientific Field: Cancer Research

NU1025 is a potent inhibitor of poly(ADP-ribose) polymerase, classified as a small organic molecule with the chemical formula C9H8N2O2C_9H_8N_2O_2 and a molecular weight of approximately 176.172 g/mol . It belongs to the quinazoline class of compounds, which are characterized by their fused aromatic rings and nitrogen atoms . This compound has garnered attention for its ability to enhance the cytotoxic effects of various anticancer agents by inhibiting DNA repair mechanisms, thereby increasing the effectiveness of chemotherapy treatments.

There is no scientific research currently available on the specific mechanism of action of 8-Hydroxy-2-methylquinazolin-4(3H)-one. The quinazolinone core structure has been linked to various biological activities in other molecules, including anti-bacterial, anti-fungal, and anti-tumor properties []. However, more research is needed to determine if 8-Hydroxy-2-methylquinazolin-4(3H)-one possesses any of these activities or has a unique mechanism of action.

The biological activity of NU1025 is closely tied to its role as a PARP inhibitor. By preventing PARP from repairing DNA damage, NU1025 sensitizes cancer cells to DNA-damaging agents and ionizing radiation. In experimental models, it has been demonstrated to enhance the cytotoxic effects of γ-irradiation and certain chemotherapeutic drugs . Additionally, NU1025 has been shown to reactivate the p53 pathway in HeLa cells treated with other inhibitors, further contributing to its anticancer properties .

NU1025 can be synthesized through various organic synthesis techniques. One reported method involves multicomponent reactions that yield quinazoline derivatives similar to NU1025 . The synthesis typically includes steps such as condensation reactions and cyclization processes that construct the fused ring structure characteristic of quinazolines. Detailed synthetic pathways are often proprietary or specialized but generally involve standard organic chemistry techniques.

The primary application of NU1025 lies in cancer therapy as a PARP inhibitor. It is being investigated for its potential to enhance the efficacy of existing chemotherapeutic agents by overcoming resistance mechanisms associated with DNA repair. Clinical studies suggest that combining NU1025 with other anticancer drugs may improve treatment outcomes for patients with tumors exhibiting high levels of DNA damage repair capabilities .

Interaction studies involving NU1025 have focused on its synergistic effects when combined with various chemotherapeutic agents. Research indicates that NU1025 significantly enhances the cytotoxicity of topoisomerase I inhibitors while having minimal impact on topoisomerase II inhibitors . This selective potentiation underscores its potential role in combination therapies aimed at maximizing cancer cell death while minimizing damage to healthy tissues.

Several compounds share structural or functional similarities with NU1025, particularly within the realm of PARP inhibitors and quinazoline derivatives. Here are some notable examples:

Compound NameChemical FormulaKey Features
OlaparibC_{24}H_{23}N_{4}O_{4}First-in-class PARP inhibitor approved for cancer treatment.
RucaparibC_{22}H_{22}N_{4}O_{4}Another PARP inhibitor used in ovarian cancer therapy.
TalazoparibC_{19}H_{21}N_{3}O_{3}Highly potent PARP inhibitor with unique binding properties.
C-1305C_{19}H_{20}N_{2}O_{3}A novel compound that interacts with topoisomerase II and shows enhanced cytotoxicity in combination with NU1025 .

Uniqueness of NU1025: What sets NU1025 apart is its specific enhancement of topoisomerase I inhibitor efficacy without affecting topoisomerase II interactions. This selective action may provide unique therapeutic advantages in certain cancer types where topoisomerase I plays a critical role in tumor progression.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

176.058577502 g/mol

Monoisotopic Mass

176.058577502 g/mol

Heavy Atom Count

13

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X5ZL2C7V9B

Dates

Modify: 2023-08-15
1: Kaundal RK, Shah KK, Sharma SS. Neuroprotective effects of NU1025, a PARP inhibitor in cerebral ischemia are mediated through reduction in NAD depletion and DNA fragmentation. Life Sci. 2006 Nov 10;79(24):2293-302. Epub 2006 Aug 2. PubMed PMID: 16935310.
2: Bowman KJ, Newell DR, Calvert AH, Curtin NJ. Differential effects of the poly (ADP-ribose) polymerase (PARP) inhibitor NU1025 on topoisomerase I and II inhibitor cytotoxicity in L1210 cells in vitro. Br J Cancer. 2001 Jan 5;84(1):106-12. PubMed PMID: 11139322; PubMed Central PMCID: PMC2363607.
3: Bowman KJ, White A, Golding BT, Griffin RJ, Curtin NJ. Potentiation of anti-cancer agent cytotoxicity by the potent poly(ADP-ribose) polymerase inhibitors NU1025 and NU1064. Br J Cancer. 1998 Nov;78(10):1269-77. PubMed PMID: 9823965; PubMed Central PMCID: PMC2063197.

Explore Compound Types